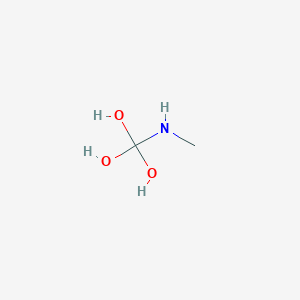

Tri-hydroxymethylaminomethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tri-hydroxymethylaminomethane is a useful research compound. Its molecular formula is C2H7NO3 and its molecular weight is 93.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical and Molecular Biology Applications

Buffering Agent:

Tris is predominantly used as a buffering agent in biochemical and molecular biology laboratories. Its ability to maintain a stable pH makes it essential for various biochemical reactions, particularly those involving nucleic acids. The effective buffering range of Tris is between pH 7.0 and 9.0, with a pKa of approximately 8.1 at 25 °C . It is commonly found in buffer solutions such as TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA), which are critical for DNA electrophoresis.

Protein Solubilization:

In addition to its role in nucleic acid work, Tris buffers are also utilized for protein solubilization. The compound helps maintain the stability and activity of proteins during purification processes . It is often included in lysis buffers for cell disruption and protein extraction.

Metal Ion Complexation:

Tris has the capability to complex with metal ions, which can be advantageous in various enzymatic reactions where metal cofactors are involved .

Clinical Applications

Acid-Base Management:

In clinical settings, Tris is used for managing acid-base disorders. It serves as a buffering agent to correct metabolic acidosis, particularly in critically ill patients. Studies have shown that Tris can effectively correct acidosis with fewer side effects compared to traditional sodium bicarbonate treatments . For instance, it has been employed during liver transplantation and in patients with acute respiratory distress syndrome (ARDS), where managing sodium levels is crucial .

Emergency Medicine:

Tris has been noted for its utility in emergency medicine as a CO2 buffer. Unlike sodium bicarbonate, which increases plasma sodium levels and produces carbon dioxide during the buffering process, Tris does not have these effects. This characteristic makes it particularly useful in patients with compromised pulmonary function .

Case Study 1: Severe Lactic Acidosis Treatment

A case study reported the use of Tris to treat severe lactic acidosis in a patient undergoing highly active antiretroviral therapy (HAART). The administration of Tris provided effective buffering where traditional agents failed, highlighting its potential in critical care settings .

Case Study 2: Clinical Trials on Efficacy

A systematic review analyzed 21 studies involving critically ill patients treated with Tris for acidosis management. The findings indicated that Tris corrected acidosis effectively while minimizing complications such as hypercarbia and hypernatremia compared to sodium bicarbonate . Adverse effects noted included hyperkalemia and tissue damage upon extravasation.

Comparative Data Table

| Application Area | Specific Use Cases | Advantages of Tris | Limitations |

|---|---|---|---|

| Biochemistry | Buffering for nucleic acids (TAE/TBE) | Stable pH; effective over a wide range | Requires careful pH adjustment |

| Protein Solubilization | Lysis buffers for protein extraction | Maintains protein stability | May interfere with some assays |

| Clinical Use | Treatment of metabolic acidosis | Fewer side effects than sodium bicarbonate | Limited availability in some regions |

| Emergency Medicine | CO2 buffering in respiratory failure | Effective without reliance on pulmonary function | Less known among practitioners |

Eigenschaften

CAS-Nummer |

7283-04-7 |

|---|---|

Molekularformel |

C2H7NO3 |

Molekulargewicht |

93.08 g/mol |

IUPAC-Name |

methylaminomethanetriol |

InChI |

InChI=1S/C2H7NO3/c1-3-2(4,5)6/h3-6H,1H3 |

InChI-Schlüssel |

FYFFGSSZFBZTAH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.